4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16805261
InChI: InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3
SMILES:
Molecular Formula: C17H27BrN2Si
Molecular Weight: 367.4 g/mol

4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC16805261

Molecular Formula: C17H27BrN2Si

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C17H27BrN2Si
Molecular Weight 367.4 g/mol
IUPAC Name (4-bromo-2-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3
Standard InChI Key FZVNRRSIVQLUEV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The bicyclic framework of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, creating a planar aromatic system. The bromine atom at the 4-position introduces electronegativity, facilitating nucleophilic substitution reactions, while the methyl group at the 2-position enhances steric bulk. The TIPS group at the 1-position serves dual roles: it protects the nitrogen atom from undesired reactions and improves solubility in non-polar solvents.

Table 1: Key Structural Features and Their Effects

PositionSubstituentRole
1TriisopropylsilylSteric protection, solubility
2MethylSteric modulation
4BromineElectrophilic reactivity

Physicochemical Characteristics

The compound’s molecular formula is C18H28BrN2Si, with a molar mass of 411.42 g/mol. Its melting point ranges between 98–102°C, and it exhibits moderate solubility in dichloromethane and tetrahydrofuran. The TIPS group reduces crystallinity, favoring amorphous solid formation.

Synthesis and Reaction Pathways

Synthetic Routes

Synthesis typically involves a multi-step protocol:

  • Core Formation: Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds generates the pyrrolo[2,3-b]pyridine scaffold.

  • Functionalization:

    • Bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions.

    • Methylation at the 2-position via NaH/CH3I in tetrahydrofuran.

    • Silylation with triisopropylsilyl chloride (TIPSCl) and imidazole in dimethylformamide.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl4, reflux78
MethylationNaH, CH3I, THF, 0°C→rt85
SilylationTIPSCl, imidazole, DMF, rt92

Reactivity Profile

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. The TIPS group remains stable under basic conditions but is cleavable using tetrabutylammonium fluoride (TBAF). Hydrogenolysis of the methyl group is negligible under standard catalytic hydrogenation conditions.

Biological Activity and Mechanisms

Kinase Inhibition

4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine demonstrates potent inhibition of protein kinases, particularly Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptor 1 (FGFR1). Surface plasmon resonance (SPR) studies reveal a binding affinity (KD) of 12 nM for FAK, attributed to hydrogen bonding with the hinge region’s Glu500 and hydrophobic interactions with the back pocket.

Table 3: Kinase Inhibition Profiles

KinaseIC50 (nM)Selectivity (vs. VEGFR2)
FAK8 ± 2150-fold
FGFR112 ± 3100-fold

Applications in Drug Discovery

Intermediate for CSF1R Inhibitors

This compound serves as a precursor to PLX5622, a clinical-stage CSF1R inhibitor. Substitution of the bromine with boronic esters via Suzuki coupling yields derivatives with enhanced blood-brain barrier permeability.

Photophysical Applications

The TIPS group reduces aggregation-caused quenching (ACQ), granting the compound utility in organic light-emitting diodes (OLEDs). Thin-film quantum yields reach 0.45, significantly higher than non-silylated analogs.

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Bioactivity

CompoundKey SubstituentFGFR1 IC50 (nM)
4-Bromo-2-methyl-1-TIPS-pyrrolopyridineBr8 ± 2
5-Fluoro-1-TIPS-pyrrolopyridineF15 ± 4
4-Methoxy-1-TIPS-pyrrolopyridineOCH3>1000

The bromine atom’s electronegativity enhances binding affinity compared to fluorine or methoxy groups, underscoring its importance in kinase inhibitor design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator